6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione
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Overview
Description
6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione is a heterocyclic compound that contains a benzene ring fused with an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold(I) catalysts to facilitate the cycloisomerization of N-(2-alkynyl)aryl benzamides . The reaction conditions are generally mild, often carried out at room temperature in dichloromethane without the need for a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific solvents and temperatures to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce new functional groups like alkyl or halogen atoms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown activity in biological assays, particularly in inhibiting cell proliferation in breast cancer cell lines.
Medicine: Its potential as a drug candidate for treating diseases like cancer has been explored.
Industry: It may be used in the development of new materials with specific properties, such as heat resistance or electronic activity.
Mechanism of Action
The mechanism by which 6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer cells, it may inhibit key enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-ethoxy-1H-benzo[D][1,3]oxazin-4(2H)-one:
6-Bromo-2-methyl-4H-benzo[D][1,3]oxazin-4-one: A related compound with similar structural features.
6-Bromo-2,4,4-trimethyl-2,4-dihydro-1H-benzo[D][1,3]oxazine: A compound with a similar core structure but different substituents.
Uniqueness
6-Bromo-4,4-diethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione is unique due to its specific substituents and the presence of a thione group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C12H14BrNOS |
---|---|
Molecular Weight |
300.22 g/mol |
IUPAC Name |
6-bromo-4,4-diethyl-1H-3,1-benzoxazine-2-thione |
InChI |
InChI=1S/C12H14BrNOS/c1-3-12(4-2)9-7-8(13)5-6-10(9)14-11(16)15-12/h5-7H,3-4H2,1-2H3,(H,14,16) |
InChI Key |
LXCLQMTXQUIIGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)Br)NC(=S)O1)CC |
Origin of Product |
United States |
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